molecular formula C8H14O2 B8709963 3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde

3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde

Cat. No.: B8709963
M. Wt: 142.20 g/mol
InChI Key: NYMKGDIFEJXBDH-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde is a chemical compound characterized by a cyclobutane ring substituted with a hydroxypropan-2-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of vanadium (II)/zinc (II) bimetallic complexes to facilitate intramolecular pinacol-type reductive coupling, yielding the desired cyclobutane intermediate . Subsequent functionalization steps introduce the hydroxypropan-2-yl and aldehyde groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products Formed

    Oxidation: 3-(2-Hydroxypropan-2-yl)cyclobutanecarboxylic acid.

    Reduction: 3-(2-Hydroxypropan-2-yl)cyclobutanemethanol.

    Substitution: Esters or ethers depending on the substituent introduced.

Scientific Research Applications

3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropane: A simpler compound with a hydroxy group and a propane backbone.

    Cyclobutanecarbaldehyde: Lacks the hydroxypropan-2-yl group, making it less complex.

    3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde: A closely related compound with similar structural features.

Uniqueness

This compound is unique due to the combination of its cyclobutane ring, hydroxypropan-2-yl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-8(2,10)7-3-6(4-7)5-9/h5-7,10H,3-4H2,1-2H3

InChI Key

NYMKGDIFEJXBDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC(C1)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalic acid dihydrate (68 g, 0.54 mol) was added to a solution of 2-[3-(methoxymethylidene)cyclobutyl]propan-2-ol (70 g, 0.45 mol) in THF:H2O (1:1, 700 mL) at 0° C. and stirred at ambient temperature for 1 hour. Then, 10% aqueous NaHCO3 solution was added to the reaction mixture and extracted with EtOAc (500 mL×4). The combined organic layer was then washed with water (200 mL×2), brine (200 mL) dried over anhydrous Na2SO4 and concentrated in vacuo to afford the title compound as a pale yellow liquid (mixture of cis and trans isomers). 1H NMR (400 MHz, CDCl3, mixture of cis and trans): δ 1.09-1.11 (2 s, 6H), 2.07-2.26 (m, 4H), 2.31-2.39 (m, 1H), 2.95-2.99 (m, 1H), 9.75 & 9.84 (2 s, 1H). 13C NMR (100 MHz, CDCl3, mixture of cis and trans): δ 21.8, 26.1, 39.4, 40.7, 41.8, 70.3, 202.6. 1H NMR (400 MHz, DMSO-d6, mixture of cis and trans): δ 0.96 (s, 3H), 0.98 (s, 3H), 1.88-2.29 (m, 5H), 2.87-2.92 (m, 1H), 4.13 & 4.21 (2 s, 1H), 9.56 & 9.74 (2 s, 1H). 13C NMR (100 MHz, DMSO-d6, mixture of cis and trans): 22.1, 22.7, 26.8, 40.9, 41.9, 42.4, 68.8, 69.1, 203.8, 204.1. 1H NMR (400 MHz, DMSO-d6-D2O exchange, mixture of cis and trans): δ 0.94 (s, 3H), 0.96 (s, 3H), 1.85-2.22 (m, 5H), 2.86-2.90 (m, 1H), 9.53 & 9.71 (2 s, 1H).
Quantity
68 g
Type
reactant
Reaction Step One
Name
2-[3-(methoxymethylidene)cyclobutyl]propan-2-ol
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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